molecular formula C9H16N2 B12571108 3-Propyl-2,5-dimethyl-5,6-dihydropyrazine

3-Propyl-2,5-dimethyl-5,6-dihydropyrazine

Cat. No.: B12571108
M. Wt: 152.24 g/mol
InChI Key: LHJIVHNJPDHETF-UHFFFAOYSA-N
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Description

3-Propyl-2,5-dimethyl-5,6-dihydropyrazine is an organic compound with the molecular formula C9H16N2 It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-2,5-dimethyl-5,6-dihydropyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors such as amino ketones or amino aldehydes. For instance, the condensation of two molecules of amino-acetone can result in the formation of 2,5-dimethyl-3,6-dihydropyrazine, which can then be further modified to introduce the propyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Propyl-2,5-dimethyl-5,6-dihydropyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.

    Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,5-dimethylpyrazine derivatives, while substitution reactions can introduce various functional groups into the pyrazine ring .

Scientific Research Applications

3-Propyl-2,5-dimethyl-5,6-dihydropyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Propyl-2,5-dimethyl-5,6-dihydropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrazine: A closely related compound with similar structural features but lacking the propyl group.

    3-Ethyl-2,5-dimethylpyrazine: Another similar compound with an ethyl group instead of a propyl group.

    2,5-Dimethyl-3-(2-methylbutyl)-pyrazine: A compound with a more complex alkyl substitution pattern.

Uniqueness

3-Propyl-2,5-dimethyl-5,6-dihydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in the flavor and fragrance industry .

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

2,5-dimethyl-6-propyl-2,3-dihydropyrazine

InChI

InChI=1S/C9H16N2/c1-4-5-9-8(3)10-6-7(2)11-9/h7H,4-6H2,1-3H3

InChI Key

LHJIVHNJPDHETF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(CN=C1C)C

Origin of Product

United States

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